molecular formula C9H15NO2 B2534062 Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 690952-61-5

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No. B2534062
M. Wt: 169.224
InChI Key: RYWPBJUZHWNQGP-UHFFFAOYSA-N
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Description

“Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the CAS Number: 179022-43-6 . It is also known as “(1R,5S)-methyl 8-azabicyclo [3.2.1]octane-3-carboxylate hydrochloride” and has a molecular weight of 205.68 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” is represented by the InChI Code: 1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is prepared in a stereoselective manner . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical And Chemical Properties Analysis

“Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” is a white to yellow powder or crystals or liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 166.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis of Potential Metabolites for Brain Imaging Agents

Andersen et al. (1997) discussed the synthesis of potential hydroxy metabolites of methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate and its variants, significant in the development of brain imaging agents. This synthesis involved a modified Sandmeyer reaction, crucial for producing imaging compounds (Andersen et al., 1997).

Synthesis of Constrained Proline Analogues

Casabona, Jiménez, and Cativiela (2007) achieved the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This process utilized simple, high-yielding transformations, indicating its potential in creating new constrained amino acids (Casabona et al., 2007).

Efficient Synthesis from Pyroglutamic Acid

Singh et al. (2007) described an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid. This synthesis approach provided a methodology for creating 3-substituted analogues, which could be significant in receptor affinity studies (Singh et al., 2007).

Structural and Conformational Studies

Diez et al. (1991) synthesized a series of 8-azabicyclo[3.2.1]octane derivatives and conducted a comprehensive study of their structure and conformation using NMR spectroscopy and X-ray diffraction. This study provides insights into the molecular structure that could be relevant in pharmaceutical research (Diez et al., 1991).

Synthesis of Bridged Azabicyclic Compounds

Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds, including 8-azabicyclo[3.2.1]octane, using radical translocation reactions. This synthesis pathway could be pivotal in developing novel compounds with potential pharmacological applications (Ikeda et al., 1996).

Gold(III) Tetrachloride Salt Study

Wood, Brettell, and Lalancette (2007) examined the gold(III) tetrachloride salt of L-cocaine, which has a molecular structure related to methyl 8-azabicyclo[3.2.1]octane-3-carboxylate. This study focused on the salt's molecular bonding and structural properties, potentially useful in materials science (Wood et al., 2007).

Safety And Hazards

The safety information for “Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future advancements in the synthesis and application of “Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” and related compounds.

properties

IUPAC Name

methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)6-4-7-2-3-8(5-6)10-7/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWPBJUZHWNQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Citations

For This Compound
3
Citations
RL Clarke, ML Heckeler - The Journal of Organic Chemistry, 1978 - ACS Publications
Absolute configuration of (+)-methyl 8-methyl-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate Page 1 4586 J. Org. Chem., Vol. No. 24,1978 Clarke and Heckeler Acknowledgment . The …
Number of citations: 2 pubs.acs.org
RL Clarke, AJ Gambino, AK Pierson… - Journal of Medicinal …, 1978 - ACS Publications
Trepanes 4 bearing an exo aromatic group on carbon-2, an endo-carbomethoxy group on carbon-3, and either a methyl group or a hydrogen on the nitrogen were found to be narcotic …
Number of citations: 13 pubs.acs.org
RL Clarke, AJ Gambino… - The Journal of Organic …, 1978 - ACS Publications
Trepanes bearing an exo substituent on carbon 2 show steric resistance to quaternization reactions. However, diethyl azodicarboxylatereacts readily to form adducts such as 3. Attempts …
Number of citations: 4 pubs.acs.org

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